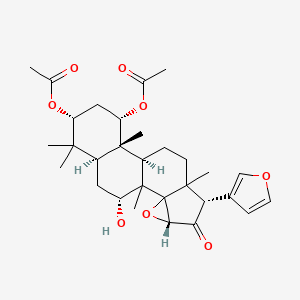
Solvent Yellow 82
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Solvent Yellow 82 is a bluish-yellow hued metal complex dye . It is recognized as a disazo dye, which comprises two azo groups . Each of these groups features a double bond between two nitrogen atoms, a structural element that contributes to the dye’s radiant color .
Synthesis Analysis
This compound is synthesized by diazotizing 2-Aminobenzoic acid and coupling it with 3-Methyl-1-phenyl-1H-pyrazol-5 (4H)-one, and then converting it to a metal complex .Molecular Structure Analysis
The molecules of this compound are an elaborate mesh of atoms where carbon, hydrogen, and nitrogen play leading roles . The interactions among these atoms result in the dye’s stunning yellow hue. The color intensity is influenced by the degree of conjugation – an overlapping of p-orbitals of adjacent atoms – in the molecule .Physical And Chemical Properties Analysis
This compound is a yellow powder with a dyeing strength of 98-102% and a pH value of 6.0-8.0 . It has a solubility of 500 g/l in MEK at 20°C . It has a molecular weight of 344.3 and a molecular formula of C17H13N4NaO3 .Safety and Hazards
properties
CAS RN |
12227-67-7 |
|---|---|
Molecular Formula |
CuH8N2O8S2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B1174902.png)
